
Clarithromycin N-oxide
説明
Clarithromycin N-oxide is a derivative of clarithromycin, a macrolide antibiotic widely used to treat various bacterial infectionsIt is an important analytical standard and impurity reference material in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of clarithromycin N-oxide involves the oxidation of clarithromycin. One common method includes dissolving clarithromycin in a 50% acetonitrile solution, followed by the addition of hydrogen peroxide solution under controlled temperature conditions (50-60°C). The reaction proceeds with stepwise addition of hydrogen peroxide to control the reaction progress and minimize by-product formation. The reaction mixture is then subjected to water-bath drying to remove residual hydrogen peroxide, and the product is purified by recrystallization using water as a solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The stepwise addition of hydrogen peroxide and controlled temperature conditions are crucial to achieving a high transformation rate and reducing impurities .
化学反応の分析
Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly reactive in the presence of oxidizing agents like hydrogen peroxide and reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol is commonly used to oxidize clarithromycin to its N-oxide form.
Reduction: Reducing agents can convert this compound back to clarithromycin or other derivatives.
Substitution: The macrolide scaffold allows for various substitutions at different positions, leading to the formation of different derivatives.
Major Products Formed: The primary product of the oxidation reaction is this compound. Other derivatives can be formed depending on the specific reagents and conditions used in the reactions .
科学的研究の応用
Antibacterial Activity
Clarithromycin N-oxide exhibits antibacterial properties that can be beneficial in treating infections caused by resistant strains of bacteria. Studies have shown that it can enhance the efficacy of other antibiotics. For instance, a study indicated that co-administration of clarithromycin with linezolid in multidrug-resistant tuberculosis patients significantly increased linezolid serum exposure, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant infections .
Biofilm Inhibition
Recent research highlighted clarithromycin's ability to inhibit biofilm formation in Salmonella Typhimurium. The study demonstrated that this compound could disrupt established biofilm structures, which are often resistant to conventional antibiotics, thus presenting a novel approach to combat biofilm-associated infections . The concentration-dependent effects observed indicate its potential as an adjunct therapy in managing biofilm-related infections.
Wastewater Treatment
This compound has been identified as a significant transformation product of clarithromycin during wastewater treatment processes. Its occurrence and fate in treatment plants have been studied to understand the degradation pathways of macrolide antibiotics . The insights gained from these studies are crucial for developing strategies to mitigate the environmental impact of pharmaceutical contaminants.
Analytical Reference Material
Due to its stability and presence as a metabolite, this compound serves as an analytical reference material in environmental monitoring and pharmaceutical analysis. It is utilized to assess the degradation of clarithromycin and other macrolides in various matrices, including wastewater and biological samples .
Data Table: Summary of Applications
Study on Linezolid Interaction
A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that co-administration of clarithromycin significantly increased linezolid exposure levels, thereby enhancing its antibacterial effect without severe adverse effects . This finding underscores the potential use of this compound in combination therapies.
Biofilm Disruption Study
In another investigation, researchers explored the effects of clarithromycin on biofilm formation by Salmonella Typhimurium. They found that treatment with clarithromycin led to significant changes in cell aggregation and structure, indicating its potential role in managing biofilm-related infections .
作用機序
Clarithromycin N-oxide exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This mechanism is similar to that of clarithromycin, which interferes with amino acid translocation during the translation and protein assembly process. The compound may exhibit bacteriostatic or bactericidal activity depending on the organism and drug concentration .
類似化合物との比較
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Azithromycin: A related macrolide with a broader spectrum of activity.
Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its biological activity and stability. It serves as an important impurity reference material, helping to ensure the quality and safety of clarithromycin-based pharmaceuticals .
生物活性
Clarithromycin N-oxide is a metabolite derived from the antibiotic clarithromycin, a macrolide antibiotic widely used for its antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Clarithromycin
Clarithromycin is known for its broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria, atypical pathogens, and some anaerobes. It is primarily bacteriostatic but can exhibit bactericidal properties depending on the concentration and organism involved . The drug is metabolized in the liver, predominantly by the CYP3A4 enzyme, leading to several active metabolites, including this compound .
Formation and Characteristics of this compound
This compound is formed through the oxidation of clarithromycin. This transformation can significantly alter its biological activity. The compound is characterized by a dimethylamino group, which is essential for the binding of macrolide antibiotics to their targets . The formation of the N-oxide can inactivate clarithromycin's antibacterial properties, as evidenced by studies showing that this metabolite does not effectively inhibit bacterial growth in certain conditions .
Antimicrobial Activity
this compound exhibits reduced antimicrobial activity compared to its parent compound. Research indicates that while clarithromycin effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Mycobacterium avium, its N-oxide form shows diminished efficacy against these organisms . In particular, studies have demonstrated that the N-oxide form fails to suppress the growth of Pseudomonas putida, highlighting its reduced biological effectiveness .
Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of clarithromycin. While clarithromycin has a half-life of approximately 3-4 hours and is well absorbed, the kinetics of its N-oxide metabolite are less well characterized. However, it is known that the presence of clarithromycin can influence the pharmacokinetics of other drugs, such as voriconazole, suggesting potential interactions when administered together .
Case Studies
-
Protective Effects in Hypoxia
A study investigated the protective effects of clarithromycin in a rat model subjected to hypoxia-reperfusion injury. While this study primarily focused on clarithromycin, it provides insights into how its metabolites may influence oxidative stress responses in tissues . The implications for this compound's role in such conditions remain an area for further exploration. -
Antibiofilm Activity Against Salmonella
Research has shown that clarithromycin exhibits antibiofilm activity against Salmonella typhimurium. Although this study primarily addressed clarithromycin itself, it raises questions about whether its metabolites like N-oxide could similarly affect biofilm formation and bacterial virulence factors . Further studies are warranted to explore these dynamics.
Comparative Table: Biological Activity
Property | Clarithromycin | This compound |
---|---|---|
Antimicrobial Spectrum | Broad (gram-positive/negative) | Limited; reduced activity |
Mechanism of Action | Binds to 50S ribosomal subunit | Inactive; altered binding |
Half-life | 3-4 hours | Not well characterized |
Pharmacokinetics | Affected by CYP3A4 metabolism | Potential interactions with other drugs |
Bioactivity in Studies | Effective against multiple pathogens | Limited evidence; requires further study |
特性
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPFIWYMNONLJ-KCBOHYOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891488 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118074-07-0 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。